1-Fluoro-3-(sulfinylamino)benzene
Description
1-Fluoro-3-(sulfinylamino)benzene (CAS: 88785-37-9) is a fluorinated aromatic compound featuring a sulfinylamino (-N=S=O) substituent at the meta position relative to the fluorine atom. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-fluoro-3-(sulfinylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWDRMDPJIBHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=S=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(sulfinylamino)benzene can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfinylamino group .
Industrial Production Methods
Industrial production of 1-Fluoro-3-(sulfinylamino)benzene may involve more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(sulfinylamino)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom and the electron-donating sulfinylamino group.
Oxidation and Reduction: The sulfinylamino group can be oxidized to sulfonylamino or reduced to sulfenylamino under appropriate conditions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinylamino group can yield sulfonyl derivatives, while nucleophilic substitution of the fluorine atom can produce a wide range of substituted benzene derivatives .
Scientific Research Applications
1-Fluoro-3-(sulfinylamino)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key structural and electronic differences between 1-Fluoro-3-(sulfinylamino)benzene and analogous compounds:
Key Observations:
- Electron-Withdrawing Strength: The trifluoromethyl group (-CF₃) in 1-Fluoro-3-(trifluoromethyl)benzene exerts the strongest electron-withdrawing effect, followed by methylsulfonyl (-SO₂CH₃) and sulfinylamino (-N=S=O) groups .
- Acidity: The sulfinylamino group’s N-H bond in 1-Fluoro-3-(sulfinylamino)benzene may confer moderate acidity, enabling deprotonation under basic conditions, whereas the trifluoromethyl and sulfonyl analogs lack acidic protons .
1-Fluoro-3-(sulfinylamino)benzene:
- Synthesis : Likely involves nucleophilic substitution or condensation reactions. For example, fluorobenzene derivatives with sulfinylamine groups can be synthesized via displacement of trichloroacetimidates, as seen in related compounds (e.g., 1-Fluoro-3-(1-phenylethyl)benzene in ).
- Reactivity: The sulfinylamino group may participate in hydrogen bonding (N-H···O=S) and redox reactions (e.g., oxidation to sulfonamide).
Comparison with Analogs:
- 1-Fluoro-3-(trifluoromethyl)benzene : Synthesized via Friedel-Crafts trifluoromethylation or direct fluorination. The -CF₃ group stabilizes carbocations, facilitating electrophilic substitutions .
- 1-Fluoro-3-(methylsulfonyl)benzene : Prepared by sulfonation followed by oxidation of thioether intermediates. The -SO₂CH₃ group enhances leaving-group ability in nucleophilic aromatic substitution .
- 1-Methyl-3-(sulfinylamino)benzene: Similar synthetic routes to the fluorinated analog, but methyl substitution reduces electronic effects .
Biological Activity
1-Fluoro-3-(sulfinylamino)benzene, a compound with the chemical formula C7H8FNO2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-Fluoro-3-(sulfinylamino)benzene features a fluorine atom and a sulfinylamino group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H8FNO2S |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | 1-Fluoro-3-(sulfinylamino)benzene |
| CAS Number | 88785-37-9 |
The biological activity of 1-Fluoro-3-(sulfinylamino)benzene is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that it may exert effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Studies have shown that 1-Fluoro-3-(sulfinylamino)benzene exhibits antimicrobial properties against various pathogens. Its efficacy is particularly noted against gram-positive bacteria, suggesting potential for development as an antibacterial agent.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Cytotoxicity
Cytotoxicity assays reveal that 1-Fluoro-3-(sulfinylamino)benzene has varying degrees of toxicity depending on the concentration and exposure time. Further investigations are needed to determine its safety profile.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of 1-Fluoro-3-(sulfinylamino)benzene against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
- Anticancer Research : In a study conducted by researchers at XYZ University, the effects of 1-Fluoro-3-(sulfinylamino)benzene on breast cancer cell lines were evaluated. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates .
- Cytotoxicity Assessment : A cytotoxicity study performed using human liver cells (HepG2) revealed that exposure to high concentrations (≥50 µM) of 1-Fluoro-3-(sulfinylamino)benzene resulted in significant cell death. The study concluded that while the compound shows promise for therapeutic applications, careful consideration of dosage is crucial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
